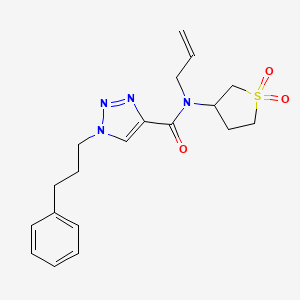![molecular formula C18H16Cl2N2O6S B5983397 2-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B5983397.png)
2-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid is a complex organic compound that features a benzoyl group, a morpholine ring, and sulfonyl and carboxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of a benzoyl precursor to introduce the dichloro groups.
Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine displaces a leaving group on the benzoyl intermediate.
Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent under basic conditions.
Amidation: The final step involves the coupling of the sulfonylated benzoyl intermediate with 2-aminobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors for enzymes or receptors.
Materials Science: Its unique functional groups allow it to be used in the synthesis of polymers and advanced materials.
Biological Studies: The compound can be used to study biochemical pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,4-Dichlorophenyl)amino]benzoic acid: Similar structure but lacks the morpholine and sulfonyl groups.
2-[(2,4-Dichloro-5-morpholin-4-ylsulfonylphenyl)amino]acetic acid: Similar but with an acetic acid group instead of benzoic acid.
Uniqueness
2-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid is unique due to the presence of both morpholine and sulfonyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions.
Propiedades
IUPAC Name |
2-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O6S/c19-13-10-14(20)16(29(26,27)22-5-7-28-8-6-22)9-12(13)17(23)21-15-4-2-1-3-11(15)18(24)25/h1-4,9-10H,5-8H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPUDYQPSBUNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B5983314.png)

![2-acetyl-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5983320.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B5983326.png)
![N-ethyl-5-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5983336.png)
![4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B5983357.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5983358.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(2-thienyl)ethyl]propanamide](/img/structure/B5983373.png)
![1-[5-(methoxymethyl)-2-furyl]-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5983381.png)
![4-ethoxy-N-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzenesulfonamide](/img/structure/B5983384.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5983390.png)

![5-methyl-N-[1-(4-propylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5983400.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-N'-phenylurea](/img/structure/B5983405.png)
